molecular formula C5H10N4O B1488120 2-azido-N-propan-2-ylacetamide CAS No. 1192358-66-9

2-azido-N-propan-2-ylacetamide

Cat. No. B1488120
CAS RN: 1192358-66-9
M. Wt: 142.16 g/mol
InChI Key: RJJDBUUTMSOQPO-UHFFFAOYSA-N
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Description

2-Azido-N-(propan-2-yl)acetamide is a chemical compound used for pharmaceutical testing . It has a molecular formula of C5H10N4O and a molecular weight of 142.16 .

Scientific Research Applications

Photoinduced C-N Bond Cleavage

Photolysis of azido compounds, including 2-azido-N-propan-2-ylacetamide derivatives, leads to various photochemical reactions. For example, the photolysis of 3-azido-1,3-diphenyl-propan-1-one results in the formation of 1,3-diphenyl-propen-1-one and other compounds. These reactions, including C-N bond cleavage, are studied for their mechanistic insights and potential applications in synthetic chemistry. The investigation of such azido compounds provides valuable information on their reactivity under light irradiation, offering pathways for synthesizing various organic molecules (Klima et al., 2007).

Synthesis of β-Glycosides and Oligosaccharides

2-Azido-2-deoxythioglycosides have been utilized for the synthesis of 1,2-trans-β-glycosidic bonds under low-concentration conditions, demonstrating their utility in glycosylation reactions. This method has been further applied in the synthesis of oligosaccharides, showcasing the versatility of azido sugars in complex carbohydrate synthesis. Such methodologies are essential for the development of glycoconjugates with biological and medicinal significance (Mong et al., 2012).

Click Chemistry Applications

The azide group in this compound serves as a pivotal functionality for click chemistry reactions. These reactions are instrumental in bioconjugation, the synthesis of polymers, and the development of materials with specific properties. The azide-alkyne Huisgen cycloaddition, a cornerstone of click chemistry, enables the efficient and selective formation of 1,2,3-triazoles, compounds with wide-ranging applications in pharmaceuticals, materials science, and chemical biology. The versatility and reliability of azide functionalities in click reactions underscore their significance in modern synthetic strategies.

Development of Energetic Materials

Azido compounds, including those derived from this compound, are explored for their potential in energetic materials. The high nitrogen content of azides makes them candidates for the development of propellants and explosives with reduced sensitivity and improved performance. Research into azide-functionalized ionic liquids, for instance, demonstrates the pursuit of safer and more environmentally benign energetic materials, replacing traditional hazardous substances (Joo et al., 2010).

Probing Nucleic Acid Structures

2'-Azido modifications in nucleosides and nucleotides offer unique tools for studying nucleic acid structures and dynamics. These modifications serve as spectroscopic probes, enabling insights into the interactions and conformational changes of RNA and DNA. The ability to introduce azido groups at specific sites within nucleic acids without significantly altering their natural properties allows for detailed investigation of their biological functions and interactions with other biomolecules (Gai et al., 2010).

properties

IUPAC Name

2-azido-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-4(2)8-5(10)3-7-9-6/h4H,3H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDBUUTMSOQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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